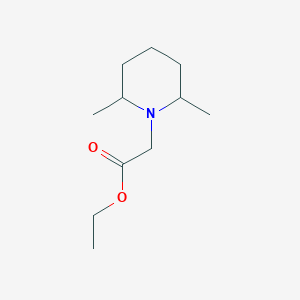

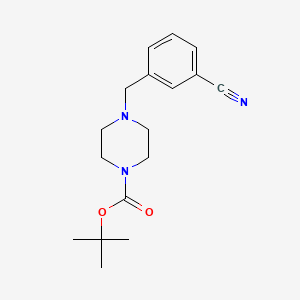

Ethyl (2,6-dimethylpiperidin-1-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl (2,6-dimethylpiperidin-1-yl)acetate is not directly mentioned in the provided papers. However, the papers discuss various ethyl acetate derivatives and their chemical properties, which can provide insights into the behavior of similar compounds. For instance, ethyl acetate derivatives are often used as intermediates in the synthesis of N-heterocycles, as seen in the study of ethyl (tributylstannyl)acetate . These derivatives can exhibit diverse functional groups and are valuable in organic synthesis.

Synthesis Analysis

The synthesis of ethyl acetate derivatives can involve different reagents and catalysts. For example, ethyl (diarylphosphono)acetates are synthesized from triethyl phosphonoacetate and phenols, which are then used to produce Z-unsaturated esters with high selectivity . Another synthesis method involves the use of a modified Yamaguchi reagent, which is applied in racemization-free esterification and peptide bond formation . These methods highlight the versatility of ethyl acetate derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of ethyl acetate derivatives can be quite complex. In the case of ethyl (3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydropurin-1-yl)acetate, the ethyl acetate portion is nearly planar and forms a specific dihedral angle with the theobromine heterocycle . This indicates that the spatial arrangement of atoms in these molecules can significantly influence their chemical behavior and interactions.

Chemical Reactions Analysis

Ethyl acetate derivatives can undergo various chemical reactions. For instance, an unexpected Pummerer rearrangement was observed during the synthesis of ethyl (2′-hydroxy-4′,5′-methylenedioxyphenyl)acetate, leading to an alternative route to 2,3-dimethylthiobenzofurans . Additionally, ethyl 2-(N-methylformate-1,4,5,6-tetrahydropyridin-2-yl) acetate was synthesized with high regioselectivity and could be converted into corresponding (R)-ethyl homopepicolate by asymmetric hydrogenation . These reactions demonstrate the reactivity and potential transformations of ethyl acetate derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl acetate derivatives are influenced by their molecular structure and the functional groups present. The intermolecular and intramolecular hydrogen bonding patterns can affect the stability and solubility of these compounds . The regiochemistry and selectivity of reactions involving ethyl acetate derivatives are often rationalized based on principles such as the HSAB (hard and soft acids and bases) principle . These properties are crucial for the practical application of these compounds in chemical synthesis and pharmaceutical development.

Applications De Recherche Scientifique

Memory Enhancement Potential

A study conducted by Li Ming-zhu (2007) synthesized ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate derivatives and evaluated their effects on memory in mice. The study found significant memory facilitation, indicating potential cognitive enhancement applications for these compounds (Li Ming-zhu, 2007).

Role in Drug Synthesis

P. Ramesh et al. (2017) detailed the use of racemic syn-ethyl compounds in the chemoenzymatic synthesis of the HMG-CoA reductase inhibitor Rosuvastatin, showcasing the compound's role in developing significant pharmaceuticals (Ramesh et al., 2017).

New Compound Development

Research by Hong-Hua Wu et al. (2010) identified new compounds from the marine fungus Penicillium sp., including derivatives of ethyl acetate, highlighting its utility in discovering novel chemical entities (Wu et al., 2010).

Antiviral Agent Exploration

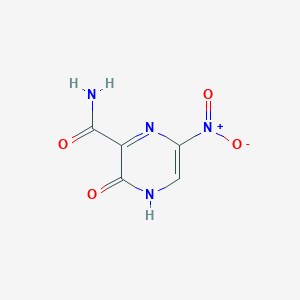

A study by Heba S. A. Elzahabi (2017) synthesized novel quinoxaline derivatives, including ethyl (6,7‐dimethyl‐2‐oxo‐3,4‐dihydroquinoxalin‐3‐yl)acetate, which exhibited potent activity against human cytomegalovirus (HCMV), signifying its potential in antiviral therapies (Elzahabi, 2017).

Safety and Hazards

The safety data sheet (SDS) for Ethyl (2,6-dimethylpiperidin-1-yl)acetate can be found online . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the central nervous system (CNS) .

Propriétés

IUPAC Name |

ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-4-14-11(13)8-12-9(2)6-5-7-10(12)3/h9-10H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBUIEFDKQAFSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(CCCC1C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Benzyloxy)phenoxy]aniline](/img/structure/B1322617.png)

![4-Chloropyrido[4,3-d]pyrimidine](/img/structure/B1322630.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322633.png)